1-(3-Bromobenzoyl)-3-(5-hydroxynaphthalen-1-yl)thiourea
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Overview
Description
NSC215718 is a small molecule inhibitor identified through virtual screening and in vitro enzyme assays. It has shown potential as an inhibitor of lactate dehydrogenase C4 (LDH-C4), an enzyme involved in the glycolysis pathway.
Scientific Research Applications
NSC215718 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying enzyme inhibition and molecular docking techniques.
Biology: It serves as an inhibitor of lactate dehydrogenase C4, which is involved in the glycolysis pathway.
Chemical Reactions Analysis
NSC215718 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
NSC215718 exerts its effects by inhibiting lactate dehydrogenase C4, an enzyme that catalyzes the redox reaction between pyruvic acid and lactic acid. The inhibition of LDH-C4 disrupts the glycolysis pathway, leading to a reduction in energy production in cells. This mechanism is particularly effective in targeting the reproductive capacity of rodents, making it a potential candidate for contraceptive drug development .
Comparison with Similar Compounds
NSC215718 can be compared with other similar compounds, such as NSC61610 and NSC345647, which also inhibit lactate dehydrogenase C4. These compounds have different inhibition constants (Ki) and binding affinities, with NSC61610 showing a Ki of 7.8 μM, NSC215718 showing a Ki of 27 μM, and NSC345647 showing a Ki of 41 μM
Properties
IUPAC Name |
3-bromo-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-12-5-1-4-11(10-12)17(23)21-18(24)20-15-8-2-7-14-13(15)6-3-9-16(14)22/h1-10,22H,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYROQEYYQWKRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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